(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and triazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives
Properties
Molecular Formula |
C18H12N4OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12N4OS/c23-17-15(11-14-7-4-10-19-12-14)24-18-20-16(21-22(17)18)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11- |
InChI Key |
MVPALRAXOJNKRG-NOCYUORASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CN=CC=C4)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CN=CC=C4)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.